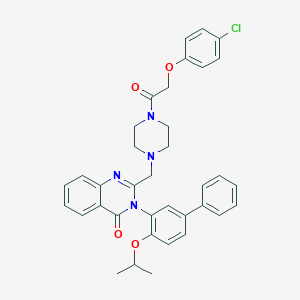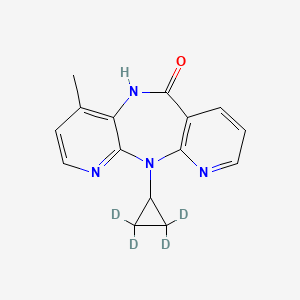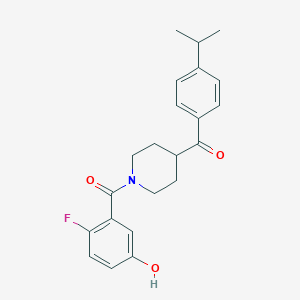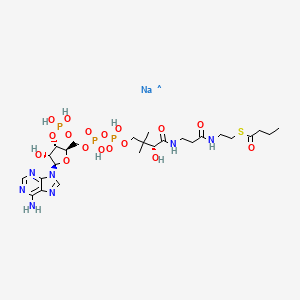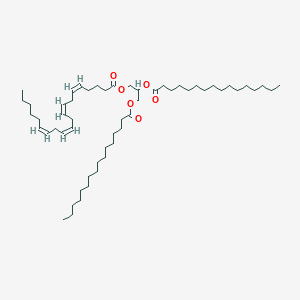
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol
Vue d'ensemble
Description
Méthodes De Préparation
Le 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycérol peut être synthétisé par des méthodes enzymatiques. Une de ces méthodes implique l'utilisation de réactions catalysées par des lipases pour incorporer l'acide palmitique et l'acide arachidonique dans le squelette glycérol . Les conditions de réaction comprennent généralement une température et un pH contrôlés pour optimiser l'activité enzymatique . Les méthodes de production industrielles peuvent impliquer des processus enzymatiques similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés du composé .
Analyse Des Réactions Chimiques
Le 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycérol subit diverses réactions chimiques, notamment l'oxydation et l'hydrolyse . Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des agents d'hydrolyse comme l'hydroxyde de sodium . Les principaux produits formés à partir de ces réactions comprennent les acides gras libres et le glycérol .
Applications de recherche scientifique
Le 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycérol a plusieurs applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement et les interactions des lipides . En biologie, il est étudié pour son rôle dans la structure et la fonction de la membrane cellulaire . En médecine, il est étudié pour ses effets thérapeutiques potentiels, en particulier en relation avec l'inflammation et les troubles métaboliques . Dans l'industrie, il est utilisé dans la formulation de divers produits à base de lipides .
Mécanisme d'action
Le mécanisme d'action du 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycérol implique son incorporation dans les membranes cellulaires, où il influence la fluidité de la membrane et les voies de signalisation . Les cibles moléculaires comprennent les enzymes et les récepteurs liés à la membrane qui sont impliqués dans le métabolisme des lipides et les réponses inflammatoires .
Applications De Recherche Scientifique
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol has several scientific research applications. In chemistry, it is used as a model compound to study lipid behavior and interactions . In biology, it is studied for its role in cell membrane structure and function . In medicine, it is investigated for its potential therapeutic effects, particularly in relation to inflammation and metabolic disorders . In industry, it is used in the formulation of various lipid-based products .
Mécanisme D'action
The mechanism of action of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways . The molecular targets include membrane-bound enzymes and receptors that are involved in lipid metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
Le 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycérol peut être comparé à d'autres triacylglycérols tels que le 1,2-Dipalmitoyl-3-Oléoyl-rac-glycérol et le 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol . Ces composés diffèrent par les types d'acides gras qu'ils contiennent, ce qui affecte leurs propriétés physiques et chimiques . La présence d'acide arachidonique dans le 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycérol le rend unique en raison de son rôle dans les processus inflammatoires et la signalisation cellulaire .
Propriétés
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDHBKIGZUTJX-MFRLHHNRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


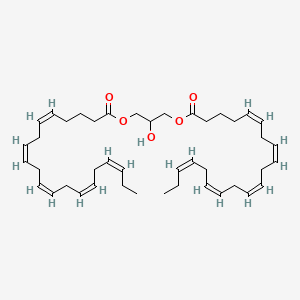
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
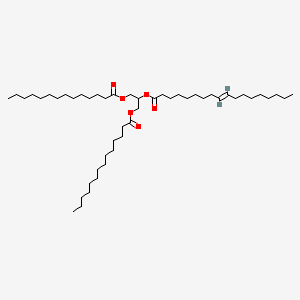
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
